N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15626644
InChI: InChI=1S/C23H25N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2,4-5,7-9,11,13,27H,3,6,10,12,14-15H2,1H3,(H,25,28)/b24-16+
SMILES:
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

CAS No.:

Cat. No.: VC15626644

Molecular Formula: C23H25N3O2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide -

Specification

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
IUPAC Name N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Standard InChI InChI=1S/C23H25N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2,4-5,7-9,11,13,27H,3,6,10,12,14-15H2,1H3,(H,25,28)/b24-16+
Standard InChI Key XXAROTGBXJEUEG-LFVJCYFKSA-N
Isomeric SMILES C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=CC=C4O
Canonical SMILES CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=CC=C4O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound features a hydrazone functional group (R1C=N-NR2\text{R}_1\text{C=N-NR}_2) bridging two aromatic systems:

  • A tetrahydrocarbazole moiety, comprising a partially saturated carbazole structure with a fused benzene and cyclohexane ring .

  • A 2-hydroxyphenyl group, which introduces phenolic hydroxyl functionality capable of hydrogen bonding and redox activity.

The (1E)\text{(1E)}-configuration of the hydrazone linkage ensures planar geometry, optimizing π-π stacking interactions with biological macromolecules. The tetrahydrocarbazole component contributes hydrophobicity, while the hydroxyphenyl group enhances solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC23H25N3O2\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight375.5 g/mol
IUPAC NameN-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Hybridizationsp2\text{sp}^2 (hydrazone), sp3\text{sp}^3 (tetrahydrocarbazole)

Synthesis and Reaction Pathways

Condensation Reaction Mechanism

The compound is synthesized via a acid-catalyzed condensation between:

  • 1-(2-Hydroxyphenyl)ethanone: Provides the hydroxyphenyl-acyl component.

  • 3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanehydrazide: Supplies the hydrazide nucleophile.

The reaction proceeds in methanol under reflux, with yields optimized by controlling temperature (60–80°C) and reaction time (6–12 hours). Protonation of the carbonyl oxygen by acid catalysts (e.g., HCl) enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group. Subsequent dehydration forms the hydrazone linkage .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR confirm hydrazone proton environments and aromatic integration.

  • Infrared Spectroscopy (IR): Peaks at 1650–1680 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (N-H/O-H stretches).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 375.5 aligns with the molecular weight.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate susceptibility to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with degradation products including the parent hydrazide and ketone.

Spectroscopic Profiles

  • UV-Vis Spectroscopy: Absorbance maxima at 270 nm (π→π* transitions, aromatic systems) and 340 nm (n→π*, hydrazone).

  • Fluorescence: Weak emission at 450 nm (λ<sub>ex</sub> = 340 nm), suggesting potential as a fluorescent probe.

Future Research Directions

Synthetic Optimization

  • Green Chemistry Approaches: Replace methanol with ionic liquids or aqueous micellar systems to improve sustainability .

  • Catalytic Enhancements: Screen zeolites or organocatalysts to reduce reaction times and improve yields beyond 70% .

In Vivo Pharmacokinetics

Priority studies should address:

  • Bioavailability: Structural modifications (e.g., PEGylation) to enhance solubility and oral absorption.

  • Metabolic Pathways: LC-MS/MS profiling of hepatic microsomal metabolites to identify detoxification pathways.

Target Validation

  • CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance to the compound, revealing primary targets.

  • Proteomic Profiling: Thermal shift assays to detect protein binding partners in cell lysates.

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